Erythroxytriol P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Erythroxytriol P is typically isolated from natural sources such as the herbs of Sapium discolor . The preparation involves a series of chemical reactions and purification steps. The specific synthetic routes and reaction conditions can vary, but they generally include extraction, chromatography, and crystallization . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
Erythroxytriol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
Erythroxytriol P has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying diterpenoid structures and reactions . In biology, it has been investigated for its potential antimicrobial and anti-inflammatory properties . In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate immune responses and inhibit cancer cell growth . Additionally, it has applications in the industry, particularly in the development of natural product-based pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of Erythroxytriol P involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades . This results in various biological effects, such as the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Erythroxytriol P is structurally similar to other diterpenoids, such as Kirenol and Darutigenol . it has unique features that distinguish it from these compounds. For example, this compound has a specific arrangement of hydroxyl groups that contribute to its distinct biological activities . Similar compounds include:
- Kirenol (CAS#52659-56-0)
- 9-Hydroxydarutigenol (CAS#1188282-00-9)
- 7-Hydroxydarutigenol (CAS#1188281-99-3)
- Darutigenol (CAS#5940-00-1)
- Darutoside (CAS#59219-65-7)
- 16-O-Acetyldarutigenol (CAS#1188282-01-0)
- Hythiemoside A (CAS#853267-91-1)
- Hythiemoside B (CAS#853267-90-0)
- 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
- ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2) .
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Biological Activity
Erythroxytriol P, a compound derived from the Erythroxylum genus, is gaining attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including immune modulation, antioxidant properties, and implications in therapeutic applications.
This compound is a natural product isolated from Erythroxylum species, which are known for their diverse phytochemical profiles. The compound's structure allows it to interact with various biological pathways, influencing cellular functions and immune responses.
Biological Activities
1. Immune Modulation
Recent studies have highlighted the immune-regulating capabilities of erythroid lineage cells, particularly in the context of erythrocytosis and other hematological conditions. This compound shows promise in modulating immune responses through several mechanisms:
- Regulatory T Cell Interaction : Erythroid cells can promote the development and function of regulatory T cells (Tregs) through the production of cytokines such as IL-6 and TGF-beta. This interaction suggests a role for this compound in enhancing immune tolerance and suppressing excessive immune activation .
- Cytokine Production : The compound may stimulate the production of various cytokines that influence both innate and adaptive immunity. For instance, its potential to enhance IL-6 production could skew T cell differentiation towards a Th2 response, which is beneficial in allergic reactions and autoimmune diseases .
2. Antioxidant Properties
This compound has been associated with antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound may exert its effects by:
- Scavenging Reactive Oxygen Species (ROS) : By reducing ROS levels, this compound could help in mitigating oxidative damage to cells, thereby supporting cellular health and longevity.
- Modulating Oxidative Stress Pathways : The compound may influence pathways involved in oxidative stress response, potentially enhancing the body's ability to cope with oxidative challenges .
Research Findings
A recent review of the Erythroxylum genus emphasizes the need for further research into the bioactivity of compounds like this compound. Key findings include:
- Diverse Biological Effects : Compounds from Erythroxylum exhibit a range of biological activities including anti-inflammatory, antimicrobial, and cytoprotective effects. This compound's specific mechanisms are still under investigation but are believed to contribute to these broader effects .
- Therapeutic Applications : Given its immune-modulating and antioxidant properties, this compound could have potential applications in treating conditions characterized by dysregulated immune responses or oxidative stress-related damage.
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3 |
InChI Key |
OBDGLMHTEAXTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.